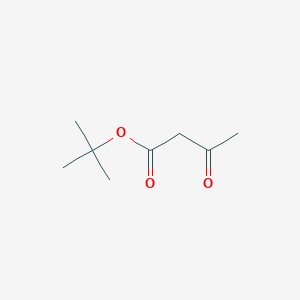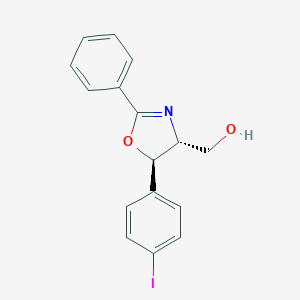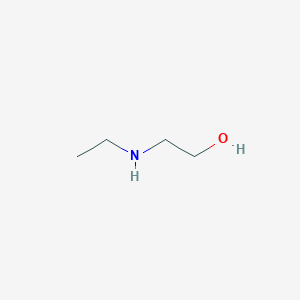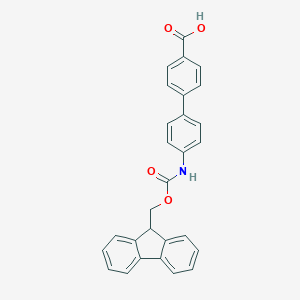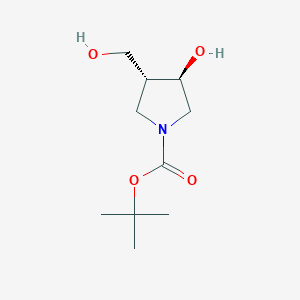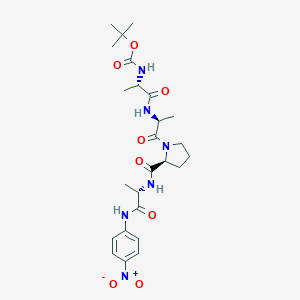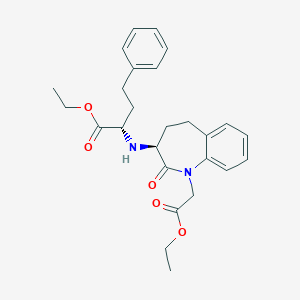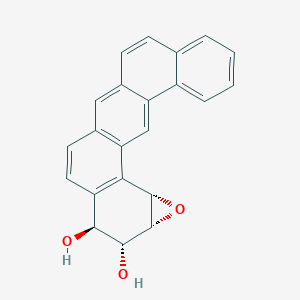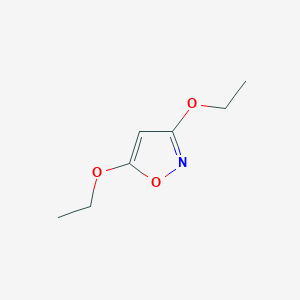
3,5-Diethoxyisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethoxyisoxazole is a chemical compound that belongs to the isoxazole family. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3,5-Diethoxyisoxazole is not fully understood. However, it is believed to interact with cellular targets through covalent bonding with amino acid residues in proteins. This interaction can lead to changes in protein structure and function, ultimately affecting cellular processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,5-Diethoxyisoxazole has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have antiviral activity against several viruses, including HIV-1. Furthermore, it has been shown to possess anticancer properties, with studies demonstrating its ability to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Diethoxyisoxazole in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its wide range of biological activities. Additionally, it is a relatively stable compound that can be easily synthesized in large quantities.
One limitation of using 3,5-Diethoxyisoxazole in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 3,5-Diethoxyisoxazole. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its cellular targets. Furthermore, there is potential for the development of new drugs based on the structure of 3,5-Diethoxyisoxazole, particularly in the areas of antimicrobial and anticancer therapeutics.
Métodos De Síntesis
The synthesis of 3,5-Diethoxyisoxazole can be achieved through a variety of methods, including the reaction of 3,5-Diethoxyaniline with glyoxylic acid or the reaction of ethyl nitrite with 3,5-Diethoxyaniline. However, the most commonly used method is the reaction of 3,5-Diethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
3,5-Diethoxyisoxazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Additionally, it has been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
119224-74-7 |
|---|---|
Nombre del producto |
3,5-Diethoxyisoxazole |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3,5-diethoxy-1,2-oxazole |
InChI |
InChI=1S/C7H11NO3/c1-3-9-6-5-7(10-4-2)11-8-6/h5H,3-4H2,1-2H3 |
Clave InChI |
LXEJWJQGMRMGLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NO1)OCC |
SMILES canónico |
CCOC1=CC(=NO1)OCC |
Sinónimos |
Isoxazole, 3,5-diethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



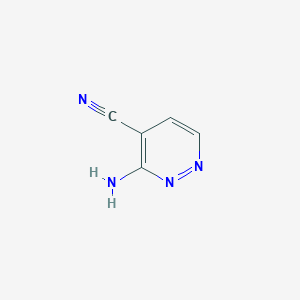
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
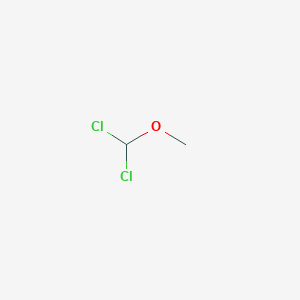
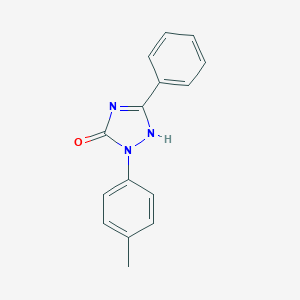
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
